molecular formula C10H14N2O3 B14017990 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine

3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine

Katalognummer: B14017990
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: GJRICUVOWXWRJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine is an organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of an ethoxy group, two dimethylamine groups, and a nitro group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine typically involves the nitration of 3-ethoxy-N,N-dimethylaniline. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces the nitro group at the ortho position relative to the ethoxy group on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired outcome.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium ethoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of 3-ethoxy-N,N-dimethyl-2-aminobenzenamine.

    Reduction: Formation of various reduced derivatives depending on the reaction conditions.

    Substitution: Formation of substituted derivatives with different functional groups replacing the ethoxy group.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Ethoxy-N,N-dimethylaniline
  • 3-Methoxy-N,N-dimethyl-2-nitrobenzenamine
  • 3-Ethoxy-N,N-diethyl-2-nitrobenzenamine

Uniqueness

3-Ethoxy-N,N-dimethyl-2-nitrobenzenamine is unique due to the presence of both the ethoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H14N2O3

Molekulargewicht

210.23 g/mol

IUPAC-Name

3-ethoxy-N,N-dimethyl-2-nitroaniline

InChI

InChI=1S/C10H14N2O3/c1-4-15-9-7-5-6-8(11(2)3)10(9)12(13)14/h5-7H,4H2,1-3H3

InChI-Schlüssel

GJRICUVOWXWRJA-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC(=C1[N+](=O)[O-])N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.